molecular formula C₉H₂D₇NO₃ B1161926 Acedoben-d7

Acedoben-d7

Cat. No.: B1161926
M. Wt: 186.22
Attention: For research use only. Not for human or veterinary use.
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Description

Acedoben-d7 is a deuterated derivative of 7-(1-acetoxymethylidene)benzonorbornadiene, a bicyclic compound synthesized via benzyne cycloaddition to 6-acetoxyfulvene . The parent compound serves as a versatile precursor for generating 7-formyl and 7-hydroxymethyl benzonorbornadienes through acid hydrolysis and sodium borohydride reduction, respectively . The "-d7" designation indicates selective deuteration at seven positions, likely within the acetoxymethylidene or aromatic regions. Deuterated analogs like this compound are prized in pharmaceutical and metabolic studies for their enhanced stability against enzymatic degradation and utility in isotopic tracing .

Properties

Molecular Formula

C₉H₂D₇NO₃

Molecular Weight

186.22

Synonyms

4-(Acetylamino)benzoic Acid-d4;  4-Acetamidobenzoic Acid-d7;  4’-Carboxyacetanilide-d4;  N-Acetyl-p-aminobenzoic Acid-d4;  NSC 4002-d7;  p-(Acetoamino)benzoic Acid-d4;  p-(Acetylamino)benzoic Acid-d7;  p-Acetamidobenzoic Acid-d4;  p-Acetaminobenzoic Acid-d7; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key distinctions between Acedoben-d7 and related bicyclic compounds:

Compound Core Structure Key Substituents Synthesis Method Stability Profile
This compound Benzonorbornadiene Acetoxymethylidene (deuterated) Benzyne + 6-acetoxyfulvene High metabolic stability
7-Formyl-Benzonorbornadiene Benzonorbornadiene Formyl Acid hydrolysis of Acedoben Prone to oxidation
7-Hydroxymethyl-Benzonorbornadiene Benzonorbornadiene Hydroxymethyl NaBH4 reduction of formyl analog Moderate solubility in polar solvents
Spirocyclic Sulfonyl Ester (Example 17) Spiro[4.5]decene Sulfonyl, ester, chloronaphthyl DBU/mCPBA-mediated cyclization Stable under acidic conditions

Key Observations :

  • Functional Groups : this compound’s acetoxymethylidene group contrasts with the formyl/hydroxymethyl groups in its hydrolysis products and the sulfonyl/ester motifs in spirocyclic analogs .
  • Deuteration Effects: The isotopic substitution in this compound likely reduces its metabolic clearance rate compared to non-deuterated counterparts, a critical advantage in drug design .

Stability and Reactivity

  • Acid Sensitivity : this compound hydrolyzes in acidic media to form a 3:2 mixture of cis- and trans-7-formyl isomers, whereas spirocyclic sulfonyl esters (Example 17) remain intact under similar conditions .
  • Enzymatic Degradation: Deuteration in this compound delays hepatic metabolism, a property absent in non-deuterated analogs like 7-hydroxymethyl derivatives .

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